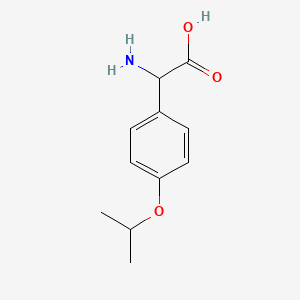

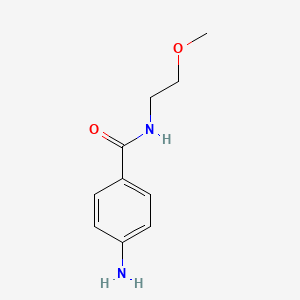

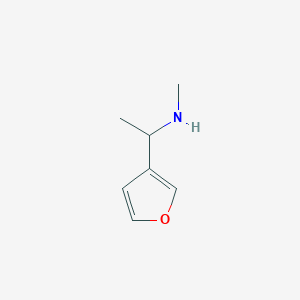

N-(4-Methoxybenzyl)butan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Methoxybenzyl)butan-2-amine, also known as 4-Methoxybenzylbutan-2-amine, is a synthetic organic compound used in a variety of scientific research applications. It is a tertiary amine that has a methoxybenzyl group attached to the nitrogen atom. 4-Methoxybenzylbutan-2-amine is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to drug synthesis.

Scientific Research Applications

Hexadentate N3O3 Amine Phenol Ligands

N-(4-Methoxybenzyl)butan-2-amine has been studied for its role in the formation of hexadentate N3O3 amine phenol ligands, which are significant in coordination chemistry. These ligands, derived from the reduction of Schiff bases, exhibit potential in forming complexes with Group 13 metal ions. This research provides insights into the structural characteristics and potential applications of such ligands in various fields, including catalysis and materials science (Liu, Wong, Rettig, & Orvig, 1993).

Bulky Ortho 3-Methoxy Groups on N4O3 Amine Phenol Ligands

Further exploration of this compound involves the synthesis and characterization of bulky ortho 3-methoxy groups on N4O3 amine phenol ligands. These ligands, when combined with lanthanide elements, form complexes that can be useful in various applications, including luminescent materials and catalysis (Liu, Yang, Rettig, & Orvig, 1993).

Analytical Characterization

The analytical characterization of derivatives of this compound has been a subject of interest. Techniques like mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are employed to analyze these compounds, which is crucial in fields like forensic science and quality control in pharmaceuticals (Westphal, Girreser, & Waldmüller, 2016).

Carbanion-Mediated Oxidative Deprotection

The compound is also studied in the context of carbanion-mediated oxidative deprotection of benzylated amides. Understanding these reactions is vital for synthetic chemistry, as it opens avenues for novel synthetic methodologies and functional group transformations (Williams & Kwast, 1989).

Reductive Amination Processes

This compound is also used in studies exploring reductive amination processes. These studies contribute to the development of efficient and practical methods for amine synthesis, a fundamental reaction type in organic synthesis (Touchette, 2006).

Amino-Acid 4-Methoxybenzyl Esters

Research on amino-acid 4-methoxybenzyl esters, which are synthesized through the interaction with amine or silver salts, has implications for peptide chemistry and drug development (Stelakatos & Argyropoulos, 1970).

Multifunctional Supported Bimetallic Catalysts

The compound's utility in the field of catalysis is highlighted through its involvement in the synthesis of multifunctional supported bimetallic catalysts. Such catalysts are essential for various chemical transformations, including those relevant to pharmaceutical and petrochemical industries (Morad et al., 2017).

Mechanism of Action

The mechanism of action for N-(4-Methoxybenzyl)butan-2-amine is not explicitly mentioned in the search results. As it belongs to the amphetamine family, it may share similar mechanisms of action with other amphetamines, which typically involve the release of neurotransmitters in the brain.

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIFDYOBNXBOST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405913 |

Source

|

| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893577-83-8 |

Source

|

| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)